
Benzyl dimethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl dimethyl phosphite is an organophosphorus compound with the molecular formula (C_9H_{13}O_3P). It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its high reactivity due to the presence of the phosphorus atom, which can participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl dimethyl phosphite can be synthesized through the reaction of benzyl halides with dimethyl phosphite in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts, such as zinc(II) catalysts, has also been explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl dimethyl phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl dimethyl phosphonate.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound.
Major Products Formed:
Oxidation: Benzyl dimethyl phosphonate.
Substitution: Various phosphonate esters.
Hydrolysis: Phosphonic acids.
Wissenschaftliche Forschungsanwendungen
Benzyl dimethyl phosphite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl dimethyl phosphite involves the reactivity of the phosphorus atom. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic reactions to form carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Vergleich Mit ähnlichen Verbindungen
Dimethyl phosphite: Similar in structure but lacks the benzyl group.
Diethyl phosphite: Similar in structure but has ethyl groups instead of methyl groups.
Benzyl diethyl phosphite: Similar in structure but has ethyl groups instead of methyl groups.
Uniqueness: Benzyl dimethyl phosphite is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The benzyl group can provide additional steric and electronic effects, making this compound a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
56153-57-2 |
|---|---|
Molekularformel |
C9H13O3P |
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
benzyl dimethyl phosphite |
InChI |
InChI=1S/C9H13O3P/c1-10-13(11-2)12-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
UXKIQKIUNKKZTB-UHFFFAOYSA-N |
Kanonische SMILES |
COP(OC)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


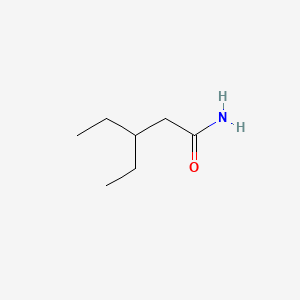
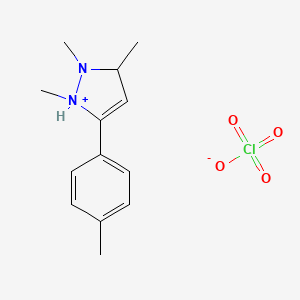
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

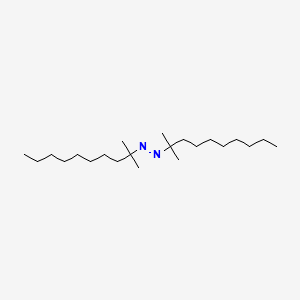
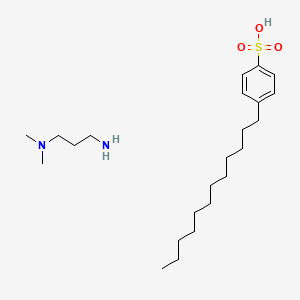
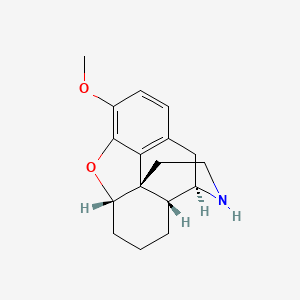


![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)

![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
